O-(2,3-Difluorophenyl)hydroxylamine
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Overview
Description
O-(2,3-Difluorophenyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2,3-Difluorophenyl)hydroxylamine typically involves the reaction of 2,3-difluoroaniline with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 2,3-difluorobenzyl halides under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity
Chemical Reactions Analysis
Types of Reactions: O-(2,3-Difluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic or acidic conditions.
Major Products:
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: O-substituted hydroxylamines and related derivatives.
Scientific Research Applications
O-(2,3-Difluorophenyl)hydroxylamine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-(2,3-Difluorophenyl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the modification of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.
Comparison with Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: This compound has a similar structure but with more fluorine atoms, leading to different reactivity and applications.
O-(2,3-Difluorobenzyl)hydroxylamine: Similar in structure but with a benzyl group instead of a phenyl group, affecting its chemical behavior.
Uniqueness: O-(2,3-Difluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other hydroxylamine derivatives may not be as effective .
Properties
Molecular Formula |
C6H5F2NO |
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Molecular Weight |
145.11 g/mol |
IUPAC Name |
O-(2,3-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2 |
InChI Key |
HCCKHTDYWONNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)ON |
Origin of Product |
United States |
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